Lipophilicity Differentiation: 2-Methyl vs. 3-Methyl Regioisomer LogP Shift
The 2-methyl substitution on the phenoxy ring of the target compound produces a computed XLogP3 of 3.3, whereas the 3-methyl regioisomer (CAS 406470-55-1) exhibits a Hit2Lead-determined LogP of 4.10 . This represents a ΔLogP of approximately +0.8 log units for the 3-methyl isomer. The ortho-methyl group adjacent to the ether linkage in the target compound restricts conformational freedom and reduces solvent-accessible hydrophobic surface area relative to the meta-methyl arrangement, directly affecting predicted membrane permeability and nonspecific protein binding. Additionally, the des-methyl 4-chlorophenoxy analog (Hit2Lead ID 6690967) has a LogP of 3.60, while the fully unsubstituted 5-(phenoxymethyl)-2-furoic acid (CAS 91368-74-0) has a reported LogP of 2.18–2.30 .
| Evidence Dimension | Computed/measured partition coefficient (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (Chem960); predicted LogP = 3.52 (Chemsrc) |
| Comparator Or Baseline | 3-methyl regioisomer (CAS 406470-55-1): LogP = 4.10 (Hit2Lead); 4-chlorophenoxy analog: LogP = 3.60 (Hit2Lead); 5-(phenoxymethyl)-2-furoic acid: LogP = 2.18–2.30 (ChemSpider/Chembase) |
| Quantified Difference | ΔLogP = −0.8 vs. 3-methyl regioisomer; ΔLogP = −0.3 vs. 4-chlorophenoxy analog; ΔLogP = +1.0–1.2 vs. unsubstituted phenoxy analog |
| Conditions | Computed values: XLogP3 (PubChem algorithm); ACD/LogP (ACD/Labs Percepta v14); Hit2Lead proprietary LogP |
Why This Matters
For procurement decisions in agrochemical or pharmaceutical screening libraries, the 0.8 log-unit lipophilicity difference between 2-methyl and 3-methyl regioisomers is sufficient to alter predicted membrane permeability and oral bioavailability classification, making them non-interchangeable in any SAR campaign.
